molecular formula C23H24N2O6 B270877 2-(2-Ethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate

2-(2-Ethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate

Número de catálogo B270877
Peso molecular: 424.4 g/mol
Clave InChI: QJEAMVFIIDPDKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-Ethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as EACA, and it is a member of the pyrrolidinecarboxylate family of compounds. EACA has been found to have a range of biochemical and physiological effects, and it is believed to have potential therapeutic applications in a number of different fields.

Mecanismo De Acción

The mechanism of action of EACA is not fully understood, but it is believed to involve the inhibition of plasminogen activators. EACA has been found to bind to the active site of plasminogen activators, preventing them from catalyzing the conversion of plasminogen to plasmin. This inhibition of plasminogen activation results in the prevention of blood clot breakdown and the inhibition of cancer cell migration and invasion.
Biochemical and Physiological Effects
EACA has a number of biochemical and physiological effects, including the inhibition of plasminogen activators, the prevention of blood clot breakdown, and the inhibition of cancer cell migration and invasion. In addition, EACA has been found to have anti-inflammatory effects, and it has been shown to reduce the production of pro-inflammatory cytokines in vitro.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

EACA has a number of advantages and limitations for use in lab experiments. One of the main advantages of EACA is its potent inhibitory activity against plasminogen activators, which makes it a valuable tool for studying the role of these enzymes in disease processes. However, EACA has a relatively short half-life in vivo, which limits its usefulness in animal studies. In addition, EACA can be difficult to dissolve in aqueous solutions, which can make it challenging to work with in certain experimental settings.

Direcciones Futuras

There are a number of potential future directions for research on EACA. One promising area of research involves the development of new analogs of EACA that may have improved pharmacokinetic properties and increased potency against plasminogen activators. In addition, there is growing interest in the use of EACA as a therapeutic agent in the treatment of thrombosis and cancer metastasis. Further research in these areas may lead to the development of new and more effective treatments for these diseases.

Métodos De Síntesis

EACA can be synthesized using a variety of different methods, but the most common method involves the reaction of 2-(2-aminophenyl)acetic acid with 1-(4-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. This reaction results in the formation of EACA as a white crystalline powder.

Aplicaciones Científicas De Investigación

EACA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of EACA as an inhibitor of plasminogen activators. Plasminogen activators are enzymes that play a critical role in the breakdown of blood clots, and they have been implicated in a number of different disease processes, including thrombosis and cancer metastasis. EACA has been found to be a potent inhibitor of plasminogen activators, and it is believed that this compound may have therapeutic applications in the treatment of these diseases.

Propiedades

Fórmula molecular

C23H24N2O6

Peso molecular

424.4 g/mol

Nombre IUPAC

[2-(2-ethylanilino)-2-oxoethyl] 1-(4-methoxycarbonylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C23H24N2O6/c1-3-15-6-4-5-7-19(15)24-20(26)14-31-23(29)17-12-21(27)25(13-17)18-10-8-16(9-11-18)22(28)30-2/h4-11,17H,3,12-14H2,1-2H3,(H,24,26)

Clave InChI

QJEAMVFIIDPDKD-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C(=O)OC

SMILES canónico

CCC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C(=O)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.